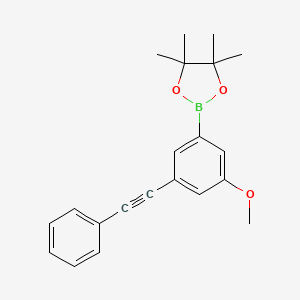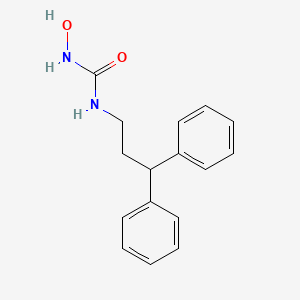
N-(3,3-Diphenylpropyl)-N'-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Diphenylpropyl)-N’-hydroxyurea is an organic compound characterized by the presence of a hydroxyurea group attached to a 3,3-diphenylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenylpropyl)-N’-hydroxyurea typically involves the reaction of 3,3-diphenylpropylamine with hydroxylamine. The process can be summarized as follows:
Starting Materials: 3,3-diphenylpropylamine and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Procedure: The 3,3-diphenylpropylamine is dissolved in the chosen solvent, and hydroxylamine is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure N-(3,3-Diphenylpropyl)-N’-hydroxyurea.
Industrial Production Methods
Industrial production of N-(3,3-Diphenylpropyl)-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Diphenylpropyl)-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the hydroxyurea group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyurea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3,3-Diphenylpropyl)-N’-hydroxyurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3,3-Diphenylpropyl)-N’-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyurea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the 3,3-diphenylpropyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,3-Diphenylpropenyl)alkanamides: These compounds share a similar 3,3-diphenylpropyl structure but differ in the functional groups attached.
N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine: Another compound with a similar core structure but different functional groups.
Uniqueness
N-(3,3-Diphenylpropyl)-N’-hydroxyurea is unique due to the presence of the hydroxyurea group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Número CAS |
919996-71-7 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-(3,3-diphenylpropyl)-3-hydroxyurea |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-20)17-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H2,17,18,19) |
Clave InChI |
UNFYDPPFRKZQCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCNC(=O)NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


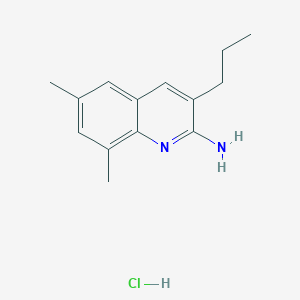

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
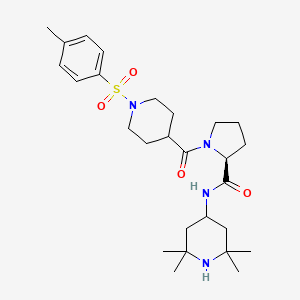
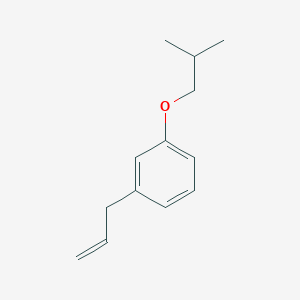
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)
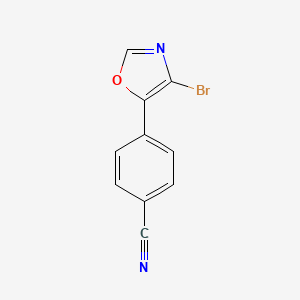
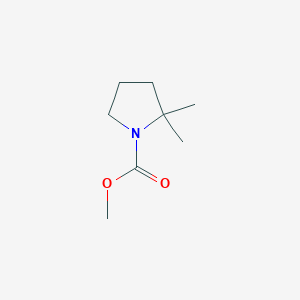
![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
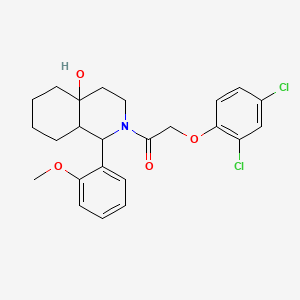
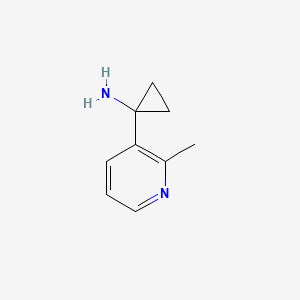
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
